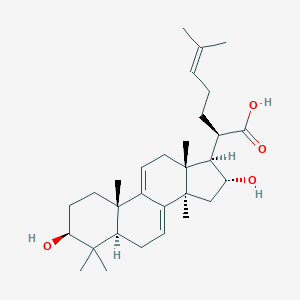

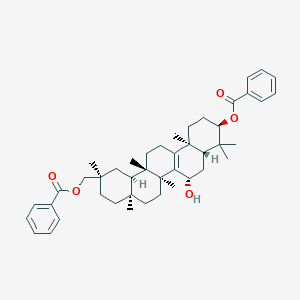

16alpha-Hydroxydehydrotrametenolic acid

Descripción general

Descripción

16alpha-Hydroxydehydrotrametenolic acid is a triterpenoid acid that is fermented in the mycelium of the Poria cocos fungus . It is a white powder, soluble in methanol and ethanol, slightly soluble in water, and insoluble in ethyl acetate .

Molecular Structure Analysis

The molecular formula of 16alpha-Hydroxydehydrotrametenolic acid is C30H46O4 . The molecule contains a total of 83 bonds, including 37 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic carboxylic acid, 3 hydroxyl groups, and 2 secondary alcohols .Physical And Chemical Properties Analysis

16alpha-Hydroxydehydrotrametenolic acid is a white powder that is soluble in methanol and ethanol, slightly soluble in water, and insoluble in ethyl acetate . Its molecular weight is 470.7 g/mol .Aplicaciones Científicas De Investigación

Antiviral Activity

16α-Hydroxydehydrotrametenolic acid has garnered attention due to its potential antiviral properties. Notably, it has been investigated for its inhibitory effects on the main protease (Mpro) of COVID-19 (SARS-CoV-2). Molecular docking studies revealed that this compound can stably bind to the active site of Mpro, suggesting its potential as an inhibitor . Further research is needed to explore its efficacy against other viruses.

Mecanismo De Acción

Target of Action

16alpha-Hydroxydehydrotrametenolic acid is a triterpene acid that is fermented in the mycelium of the fungus Poria cocos . The primary target of this compound is the Mpro, the main protease of COVID-19 . This protease is critical for viral proteolytic maturation and is currently a key target in the design of potential inhibitors .

Mode of Action

The compound interacts with its target, the Mpro protease, by binding stably to the active site of Mpro with high levels of binding activity . This interaction inhibits the activity of the protease, thereby potentially inhibiting the maturation of the virus.

Biochemical Pathways

It is known that the compound’s inhibition of the mpro protease disrupts the proteolytic maturation of the virus, which is a crucial step in the virus’s life cycle .

Pharmacokinetics

It is known that the compound is a white powder that is soluble in methanol and ethanol, slightly soluble in water, and insoluble in ethyl acetate . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 16alpha-Hydroxydehydrotrametenolic acid’s action primarily involve the inhibition of the Mpro protease, which disrupts the life cycle of the virus . This could potentially lead to a decrease in viral replication and an overall reduction in viral load.

Action Environment

The action, efficacy, and stability of 16alpha-Hydroxydehydrotrametenolic acid can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in alcohol-based solutions than in aqueous solutions . .

Propiedades

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-25,31-32H,8,10,12,14-17H2,1-7H3,(H,33,34)/t19-,22-,23+,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLKAKROJKMHIT-WIUKAADNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16alpha-Hydroxydehydrotrametenolic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 16α-Hydroxydehydrotrametenolic acid interact with xanthine oxidase, and what are the potential downstream effects?

A: The research paper identifies 16α-Hydroxydehydrotrametenolic acid as a mixed inhibitor of xanthine oxidase []. While the exact binding mechanism isn't fully detailed, mixed inhibition implies that this compound can bind to both the free enzyme and the enzyme-substrate complex, potentially affecting different stages of the enzymatic reaction. This inhibition of xanthine oxidase is significant because it can lead to a decrease in uric acid production. Since elevated uric acid levels are a hallmark of gout, this inhibitory action positions 16α-Hydroxydehydrotrametenolic acid as a potential therapeutic agent for managing this condition [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B149823.png)

![1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9](/img/structure/B149836.png)

![2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid](/img/structure/B149854.png)